6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and an amino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic aromatic substitution reactions using appropriate dichlorobenzene derivatives.
Amination: The amino group can be introduced through amination reactions using suitable amines or ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting Cellular Membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: A triazine derivative with a similar structure but different functional groups.
6-Amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another compound with a dichlorophenyl group and tert-butyl group but a different core structure.
Uniqueness
6-Tert-butyl-3-[(3,4-dichlorophenyl)amino]-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14Cl2N4O |
---|---|
Molecular Weight |
313.18 g/mol |
IUPAC Name |
6-tert-butyl-3-(3,4-dichloroanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-7-4-5-8(14)9(15)6-7/h4-6H,1-3H3,(H2,16,17,19,20) |
InChI Key |
OPDVCUBEXQHKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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